molecular formula C16H22ClN3O B14187465 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-6-methyl-

1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-6-methyl-

Cat. No.: B14187465
M. Wt: 307.82 g/mol
InChI Key: HKDXIBVIXPFQPN-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-6-methyl- is a complex organic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core, a methanamine group, and various substituents such as a chloro group, a cyclopropyl group, a methoxypropyl group, and a methyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-6-methyl- involves multiple steps. The synthetic route typically starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the methanamine group and the various substituents. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The chloro group in the compound can undergo substitution reactions with various nucleophiles to form different derivatives. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-6-methyl- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-6-methyl- can be compared with other similar compounds, such as:

    1H-Pyrrolo[2,3-b]pyridine: A simpler compound with a similar core structure.

    4-Chloro-1H-pyrrolo[2,3-b]pyridine: A compound with a similar structure but lacking some of the substituents.

    7-Azaindole: Another compound with a similar core structure but different substituents. The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-6-methyl- lies in its specific combination of substituents, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C16H22ClN3O

Molecular Weight

307.82 g/mol

IUPAC Name

N-[[4-chloro-1-(3-methoxypropyl)-6-methylpyrrolo[2,3-b]pyridin-3-yl]methyl]cyclopropanamine

InChI

InChI=1S/C16H22ClN3O/c1-11-8-14(17)15-12(9-18-13-4-5-13)10-20(16(15)19-11)6-3-7-21-2/h8,10,13,18H,3-7,9H2,1-2H3

InChI Key

HKDXIBVIXPFQPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=CN(C2=N1)CCCOC)CNC3CC3)Cl

Origin of Product

United States

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